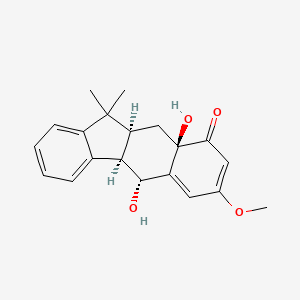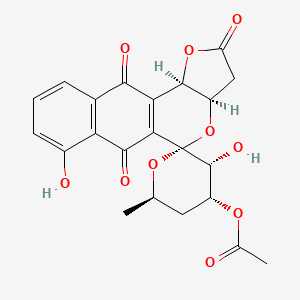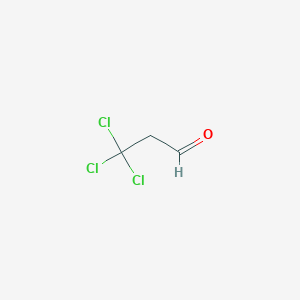
25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C37H60O9 and its molecular weight is 648.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside are the HepG2 and MCF-7 cancer cell lines . These cell lines are commonly used in research as models for hepatocellular carcinoma and breast cancer, respectively.
Mode of Action
It has been observed to exhibitnotable cytotoxicity against its primary targets . This suggests that the compound may interact with these cells in a way that inhibits their growth or survival.
Pharmacokinetics
It is known that the compound issoluble in various organic solvents , including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . This suggests that it may have good bioavailability.
Result of Action
The primary result of the action of this compound is its cytotoxic effect on HepG2 and MCF-7 cancer cell lines . This indicates that the compound may have potential therapeutic applications in the treatment of hepatocellular carcinoma and breast cancer.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents suggests that its action may be affected by the chemical environment within the body . Additionally, the compound’s stability at different temperatures could also influence its efficacy and stability .
Biochemical Analysis
Biochemical Properties
25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them to exert its effects . The compound’s interaction with biomolecules such as proteins and other enzymes is crucial for its cytotoxic properties, as it can induce apoptosis in cancer cells by disrupting normal cellular functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, such as HepG2 and MCF-7, the compound induces apoptosis by modulating signaling pathways that regulate cell survival and proliferation . Additionally, it affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby promoting cell death in cancerous cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding interaction can result in the disruption of normal cellular processes, ultimately leading to cell death. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell survival and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained cytotoxic effects, although the degree of these effects may vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits cytotoxic effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, indicating a threshold beyond which the compound’s cytotoxicity becomes detrimental to normal cellular functions . These dosage-dependent effects are crucial for determining the therapeutic window for potential clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolites within cells . This alteration can lead to changes in cellular metabolism, contributing to the compound’s cytotoxic effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within cells, affecting its overall efficacy . The compound’s ability to reach its target sites within cells is crucial for its cytotoxic effects, as it needs to interact with specific biomolecules to exert its actions .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, leading to the desired cytotoxic effects . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-22-(2-ethoxypropan-2-yl)-2-hydroxy-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H60O9/c1-9-43-32(5,6)28-21-16-19(2)27-33(7)14-15-36-18-35(36)13-12-24(44-29-26(40)25(39)20(38)17-42-29)31(3,4)22(35)10-11-23(36)34(33,8)30(41)37(27,45-21)46-28/h19-30,38-41H,9-18H2,1-8H3/t19-,20-,21-,22+,23+,24+,25+,26-,27-,28+,29+,30-,33-,34-,35-,36+,37+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZRKSYGQQRODJ-UBXDGEMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(C)C1C2CC(C3C4(CCC56CC57CCC(C(C7CCC6C4(C(C3(O2)O1)O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(C)(C)[C@@H]1[C@H]2C[C@H]([C@@H]3[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]([C@@]3(O2)O1)O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H60O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is known about the cytotoxic activity of 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside?
A1: The research paper primarily focuses on the isolation and structural characterization of this compound alongside other cycloartane triterpene glycosides from Actaea asiatica. While the study does mention "notable cytotoxicity" against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines for this compound [], it doesn't delve into specific mechanisms or details about its activity. Further research is needed to understand how this compound exerts its cytotoxic effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(4-methylphenyl)methyl]-2,4-dioxo-N-(phenylmethyl)-3-prop-2-enyl-7-quinazolinecarboxamide](/img/structure/B1258631.png)





